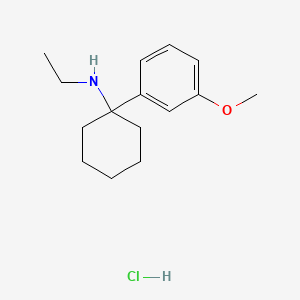

3-Methoxy pce (hydrochloride)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBVSMBVWPDJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797121-52-8 | |

| Record name | N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Synthesis and Structural Elucidation of 3-Methoxy-PCE

[1]

Compound: 3-Methoxyeticyclidine (3-MeO-PCE) IUPAC Name: N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride Class: Arylcyclohexylamine / Dissociative Anesthetic CAS: 1364933-80-1 (Freebase)

Executive Summary & Chemical Identity

3-Methoxy-PCE is a potent NMDA receptor antagonist sharing structural homology with Phencyclidine (PCP) and Eticyclidine (PCE). Unlike the piperidine ring found in PCP, 3-MeO-PCE possesses an N-ethyl chain, which often confers higher potency and distinct receptor binding affinities (e.g., increased affinity for the serotonin transporter).

This guide details the Bruylants reaction pathway , the most robust and "self-validating" synthetic route for this class. Unlike the unstable Schiff base (imine) method, the aminonitrile route ensures thermodynamic stability of intermediates, minimizing polymerization side-reactions.

Retrosynthetic Analysis

To design the synthesis, we disconnect the molecule at the quaternary carbon center (C1 of the cyclohexane ring).

-

Disconnection A (C-N): Leads to a cyclohexanone/aryl precursor. (Less favorable due to steric hindrance during amination).

-

Disconnection B (C-C): Leads to the aminonitrile intermediate and an organometallic reagent . This is the preferred route.

-

Synthon 1: 1-(Ethylamino)cyclohexanecarbonitrile (The electrophile/iminium precursor).

-

Synthon 2: 3-Methoxyphenylmagnesium bromide (The nucleophile).

-

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic disconnection showing the convergence of the aminonitrile and Grignard reagents.

Synthesis Protocol: The Nitrile Route[2]

Phase 1: Synthesis of 1-(Ethylamino)cyclohexanecarbonitrile

This step utilizes a modified Strecker synthesis. The use of sodium metabisulfite (

Reagents:

-

Cyclohexanone (1.0 eq)

-

Ethylamine (aqueous or HCl salt neutralized) (1.1 eq)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.05 eq)

-

Sodium Metabisulfite (

) (0.5 eq) -

Water/Alcohol solvent system.[1]

Protocol:

-

Bisulfite Adduct Formation: Dissolve sodium metabisulfite in a minimal amount of water. Add cyclohexanone slowly with vigorous stirring. The solution will warm slightly as the bisulfite adduct forms.

-

Cyanation: Add the ethylamine solution to the mixture. Stir for 15 minutes.

-

Nitrile Formation: Add the KCN (dissolved in water) dropwise. Caution: High toxicity.

-

Reaction: Stir the mixture at room temperature for 12–24 hours. The product, 1-(ethylamino)cyclohexanecarbonitrile, is an oil that will separate from the aqueous layer or crystallize depending on purity and temperature.

-

Isolation: Extract with diethyl ether or dichloromethane. Wash the organic phase with water to remove unreacted cyanide. Dry over anhydrous

and evaporate.-

Quality Check: The IR spectrum should show a distinct nitrile peak (

) at ~2220

-

Phase 2: Preparation of the Grignard Reagent

Reagents:

-

3-Bromoanisole (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Iodine (catalytic crystal)

-

Anhydrous THF or Diethyl Ether (Solvent)

Protocol:

-

Flame-dry all glassware under an inert atmosphere (

or Ar). -

Add Mg turnings and a crystal of iodine.

-

Add a small portion of 3-bromoanisole in solvent to initiate the reaction (indicated by turbidity and heat).

-

Add the remaining 3-bromoanisole dropwise to maintain a gentle reflux.

-

Reflux for 1 hour after addition to ensure complete formation of 3-methoxyphenylmagnesium bromide.

Phase 3: The Bruylants Reaction (Coupling)

This is the critical step where the mechanism distinguishes itself from standard ketone additions.

Mechanism:

The Grignard reagent does not attack the nitrile carbon to form a ketone. Instead, the Lewis acidic Mg promotes the elimination of the cyanide group (

Protocol:

-

Cool the Grignard solution to 0°C.

-

Dissolve the 1-(ethylamino)cyclohexanecarbonitrile from Phase 1 in anhydrous THF/Ether.

-

Add the nitrile solution dropwise to the Grignard reagent. Note: A precipitate (magnesium cyanide salts) may form.

-

Allow the mixture to warm to room temperature and stir for 4–16 hours.

-

Workup: Pour the reaction mixture into ice-cold ammonium chloride solution (

) to quench excess Grignard.-

Note: Perform this in a well-ventilated hood; trace HCN may be evolved if the quench is acidic and unreacted cyanide is present.

-

-

Extract the freebase 3-MeO-PCE with ether/DCM.

Phase 4: Salt Formation (Hydrochloride)

-

Wash the organic layer with water and brine.

-

Dry over

. -

Acidification: Bubble anhydrous HCl gas through the solvent, or add a solution of HCl in isopropanol/dioxane.

-

Crystallization: 3-MeO-PCE HCl will precipitate as a white crystalline solid. Recrystallize from isopropanol/acetone for high purity.

Visualization: Reaction Mechanism

Figure 2: The Bruylants mechanism showing the critical iminium intermediate pathway.

Structural Elucidation & Analytical Data

Verification of the synthesized compound requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of 3-MeO-PCE is characterized by the distinct methoxy group and the ethyl chain.

| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.30 – 6.80 | Multiplet | 4H | 3-substituted benzene ring |

| Methoxy | 3.81 | Singlet | 3H | |

| Ethyl ( | 2.85 | Quartet | 2H | |

| Cyclohexyl ( | 2.40 – 2.20 | Broad M | 4H | Protons adjacent to quaternary C |

| Cyclohexyl (bulk) | 1.80 – 1.20 | Broad M | 6H | Remaining ring protons |

| Ethyl ( | 1.15 | Triplet | 3H |

Interpretation:

-

The triplet at ~1.15 ppm and quartet at ~2.85 ppm confirm the presence of the N-ethyl group (differentiating it from PCP's piperidine or PCPr's propyl).

-

The singlet at ~3.81 ppm is diagnostic for the methoxy group.

-

The lack of a nitrile peak in the final product (verified by IR) confirms the success of the Bruylants displacement.

Mass Spectrometry (GC-MS)[4][5]

-

Molecular Ion (

): m/z 233 (Weak). -

Base Peak: Typically m/z 204 (

, loss of ethyl radical) or fragmentation of the cyclohexyl ring. Note: In many arylcyclohexylamines, the base peak results from the loss of the alkyl group on the nitrogen or alpha-cleavage. -

Fragment Ions:

-

m/z 176 (Phenylcyclohexyl cation derivative).

-

m/z 91/77 (Aromatic cluster).

-

Infrared Spectroscopy (FT-IR)

-

Absence: No sharp peak at 2220

(Nitrile consumed).[2] -

Presence:

-

~2900–2800

(C-H aliphatic stretch). -

~1600, 1580

(Aromatic C=C). -

~1250

(C-O-C asymmetric stretch, Aryl alkyl ether). -

~2400–2700

(Broad ammonium band in HCl salt).

-

Safety & Handling

-

Cyanide Hazard: The synthesis of the aminonitrile involves alkali cyanides. All work must be performed in a functioning fume hood with a cyanide antidote kit available. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

-

Potency: 3-MeO-PCE is a potent dissociative.[3][4][5] Handling the pure powder requires full PPE (gloves, mask, goggles) to prevent accidental transdermal or inhalation exposure.

-

Grignard Reagents: Highly flammable and moisture-sensitive. Use pyrophoric handling techniques.

References

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[6] Journal of Medicinal Chemistry, 8(2), 230–235. Link

-

De Paoli, G., Brandt, S. D., Wallach, J., Archer, R. P., & Pounder, D. J. (2013).[3] From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine.[7] Journal of Analytical Toxicology, 37(5), 277–283.[7] Link[8]

-

Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based new psychoactive substances.[9][8][3][5][7] In Handbook of Experimental Pharmacology (Vol. 252, pp. 261–303).[7] Springer. Link

-

Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for arylcyclohexylamine structure-activity relationships). Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Report on the risk assessment of 3-methoxy-phencyclidine. (Provides metabolic and toxicological context for the class). Link

Sources

- 1. scirp.org [scirp.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-MeO-PCE - Wikipedia [en.wikipedia.org]

- 5. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. cdn.who.int [cdn.who.int]

- 8. cfsre.org [cfsre.org]

- 9. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of 3-MeO-PCE: Binding Affinity & Selectivity Profile at NMDA Receptors

[1]

Executive Technical Summary

3-Methoxyeticyclidine (3-MeO-PCE) represents a potent evolution of the arylcyclohexylamine scaffold, characterized by high-affinity antagonism at the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike its structural parent eticyclidine (PCE) or its close analog 3-MeO-PCP, 3-MeO-PCE exhibits a distinct pharmacological profile defined by a tight binding affinity (

This guide analyzes the molecular interactions of 3-MeO-PCE, contrasting its receptor selectivity against established dissociative agents.[2] Crucially, while 3-MeO-PCP displays promiscuous high affinity for

Molecular Architecture & SAR Logic

The pharmacophore of 3-MeO-PCE is built upon the core arylcyclohexylamine structure, modified to optimize lipophilicity and receptor occupancy.

Structural Modifications

-

N-Ethyl Chain (PCE Scaffold): Replacing the piperidine ring of PCP with an N-ethyl group increases potency. The secondary amine allows for tighter steric fit within the hydrophobic pocket of the NMDA receptor channel compared to the bulky tertiary amine of the piperidine ring.

-

3-Methoxy Substitution: The addition of a methoxy group at the meta position of the phenyl ring enhances binding affinity through dipole-dipole interactions and increased lipophilicity, facilitating blood-brain barrier penetration.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of 3-MeO-PCE.

Caption: SAR logic depicting how the N-ethyl and 3-methoxy substitutions differentially modulate NMDA, SERT, and Sigma-1 affinities.

In Vitro Binding Profile

The following data aggregates competitive binding assays using [³H]MK-801 (dizocilpine) displacement in rat brain homogenates or recombinant human receptors. The

Table 1: Comparative Binding Affinities ( )

Lower

| Compound | NMDA Receptor ( | SERT ( | Selectivity Ratio (NMDA: | |

| 3-MeO-PCE | 61 nM | 115 nM | 4,519 nM | 1 : 74 (High Selectivity) |

| 3-MeO-PCP | 20 nM | 216 nM | 42 nM | 1 : 2 (Mixed Agonist) |

| PCP | 250 nM | >10,000 nM | >1,000 nM | Selective |

| MK-801 | 4.8 nM | >10,000 nM | >10,000 nM | Highly Selective |

| Ketamine | 659 nM | >10,000 nM | >10,000 nM | Selective (Low Potency) |

| MXE | 337 nM | 479 nM | ~1,000 nM | Moderate Selectivity |

Key Insight: 3-MeO-PCE is approximately 4x more potent than PCP and 10x more potent than Ketamine at the NMDA receptor. However, unlike 3-MeO-PCP, which hits the

Experimental Methodology: The Self-Validating System

To replicate these findings or evaluate novel analogs, a rigorous Radioligand Displacement Assay is required. This protocol is designed as a self-validating system, using specific controls to ensure data integrity.

Protocol: [³H]MK-801 Displacement Assay

Objective: Determine the

Phase A: Tissue Preparation (The Substrate)

-

Source: Rat forebrain or HEK293 cells expressing GluN1/GluN2B subunits.

-

Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

-

Washing: Centrifuge at 48,000

for 20 mins. Resuspend pellet. Repeat 3x to remove endogenous glutamate and glycine (critical to prevent assay interference). -

Freezing: Store membranes at -80°C until use (lyses residual vesicles).

Phase B: The Binding Reaction (The Interaction)

-

Buffer: 5 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]MK-801 (Specific Activity: 15–30 Ci/mmol). Concentration: 1 nM.

-

Co-Agonists: Add 10

M Glutamate and 10 -

Non-Specific Binding (NSB) Control: 10

M (+)MK-801 or 10

Phase C: Validation Logic (The Check)

-

Incubation: 2 hours at 25°C (Equilibrium is slow due to channel kinetics).

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces filter binding).

-

Calculation:

Where

Experimental Workflow Diagram

Caption: Step-by-step workflow for the [³H]MK-801 radioligand displacement assay ensuring channel openness.

Functional Implications

The binding data elucidates the specific clinical and toxicological profile of 3-MeO-PCE.

-

High Potency & Dosing Risk: With a

of 61 nM, 3-MeO-PCE is significantly more potent than standard reference dissociatives. This necessitates sub-milligram precision in dosing to avoid "hole" states (complete sensory dissociation) or amnesia. -

Serotonergic Influence: The SERT affinity (

= 115 nM) is relevant.[1][2] Unlike pure NMDA antagonists, 3-MeO-PCE likely elevates synaptic serotonin, contributing to a distinct "manic" or stimulating profile compared to the sedative nature of Ketamine. -

The Sigma Divergence: The lack of

affinity (

References

-

Roth, B. L., et al. (2013).[5][3] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[5][2][6] PLOS ONE, 8(3), e59334.[5][2][3][7]

-

Wallach, J., et al. (2016).[8] Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 801-815.[8]

-

World Health Organization (WHO). (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP).[5][1][9][10] Expert Committee on Drug Dependence.

-

Morris, H., & Wallach, J. (2014).[2][11] From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.[2]

-

MedChemExpress. (n.d.). 3-Methoxy PCE hydrochloride Datasheet.

Sources

- 1. 3-Methoxy pce (hydrochloride) | 1797121-52-8 | Benchchem [benchchem.com]

- 2. 3-MeO-PCE - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]

- 5. cdn.who.int [cdn.who.int]

- 6. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-MeO-PCP [medbox.iiab.me]

discovery and history of 3-Methoxy pce as a research chemical

The following technical guide details the discovery, chemistry, pharmacology, and synthesis of 3-Methoxyeticyclidine (3-MeO-PCE).

Classification: Arylcyclohexylamine | Role: NMDA Antagonist / Monoamine Reuptake Inhibitor

Executive Summary

3-Methoxyeticyclidine (3-MeO-PCE) is a potent dissociative anesthetic of the arylcyclohexylamine class.[1] Structurally related to Eticyclidine (PCE) and 3-Methoxyphencyclidine (3-MeO-PCP), it is characterized by a unique pharmacological profile combining high-affinity NMDA receptor antagonism with significant serotonin transporter (SERT) inhibition. This dual mechanism distinguishes its pharmacodynamics from the "pure" dissociation of ketamine or PCP, often manifesting in a more stimulating and manic clinical presentation. This guide documents its historical emergence from theoretical Structure-Activity Relationship (SAR) studies to its appearance as a novel psychoactive substance (NPS), alongside validated synthesis protocols and metabolic pathways.

History and Discovery

The Maddox-Geneste Lineage (1950s–1970s)

The discovery of 3-MeO-PCE is not attributed to a single "eureka" moment but rather to the systematic exploration of the arylcyclohexylamine scaffold.

-

1956 (Parke-Davis): H. Victor Maddox synthesizes Phencyclidine (PCP) and Eticyclidine (PCE) . PCE was found to be more potent than PCP but was abandoned due to severe emergence delirium and psychotomimetic effects.

-

1979 (Geneste et al.): In a pivotal study on the rigid analogs of phencyclidine, Geneste synthesized 3-MeO-PCP . This established the "3-methoxy" substitution as a viable motif for retaining NMDA affinity while altering the metabolic and binding profile.

-

The "Grey Market" Emergence (2010–2012): Unlike its predecessors, 3-MeO-PCE did not undergo formal clinical trials. It appeared directly on the research chemical market around 2010, likely synthesized by clandestine chemists applying the "Geneste substitution" (3-methoxy group) to the "Maddox scaffold" (PCE).

Legislative Response

By 2012, the UK's Advisory Council on the Misuse of Drugs (ACMD) identified 3-MeO-PCE alongside Methoxetamine (MXE), leading to its classification as a Class B substance.[2] The World Health Organization (WHO) and EMCDDA have since flagged it for critical review due to its high potency and risk of acute toxicity.

Chemical Identity

-

IUPAC Name: N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine[3][4]

-

Formula: C₁₅H₂₃NO

-

Molar Mass: 233.35 g/mol [4]

-

CAS Number: 1364933-80-1 (HCl salt)

-

Key Structural Feature: The N-ethyl group (PCE core) increases potency compared to the piperidine ring (PCP core), while the 3-methoxy group enhances SERT affinity.

Pharmacological Profile

3-MeO-PCE acts as a "broad-spectrum" dissociative. The following data, derived from Roth et al. (2013) and Wallach et al. (2016), quantifies its binding affinities (

Receptor Binding Data

| Target Protein | Functional Effect | |

| NMDA Receptor | 61 | Primary Mechanism: Dissociation, anesthesia, hallucinations. |

| SERT (Serotonin Transporter) | 115 | Mood elevation, mania, risk of serotonin syndrome. |

| DAT (Dopamine Transporter) | 743 | Psychomotor stimulation, euphoria. |

| Sigma-2 Receptor | 525 | Modulation of calcium signaling (significance debated). |

| Sigma-1 Receptor | 4,519 | Low affinity (unlike 3-MeO-PCP). |

Mechanism of Action Diagram

The following diagram illustrates the dual-action pathway of 3-MeO-PCE, highlighting the divergence from classical NMDA antagonists.

Figure 1: Pharmacodynamic signaling of 3-MeO-PCE showing dual NMDA antagonism and monoamine reuptake inhibition.

Synthesis Methodology (The Modified Geneste Route)

Disclaimer: This section is for educational and technical reference only. Synthesis of scheduled substances is illegal without appropriate licensure.

The synthesis follows the nitrile intermediate route , preferred for its modularity. It consists of two phases: formation of the aminonitrile and the Grignard substitution.[5]

Phase 1: Synthesis of 1-(Ethylamino)cyclohexanecarbonitrile

This step creates the cyclohexyl scaffold with the necessary nitrogen and nitrile leaving group.

-

Reagents: Cyclohexanone (1.0 eq), Ethylamine hydrochloride (1.1 eq), Sodium Cyanide (NaCN) (1.1 eq), Water/Ethanol.

-

Protocol:

-

Dissolve ethylamine HCl in a minimal volume of water.

-

Add cyclohexanone slowly with vigorous stirring.

-

Add NaCN solution dropwise while maintaining temperature below 10°C (ice bath) to prevent polymerization.

-

Causality: Low temperature favors the kinetic formation of the aminonitrile over the thermodynamic imine byproduct.

-

Stir for 18–24 hours at room temperature.

-

Validation: The formation of a solid precipitate or a distinct oil layer indicates the aminonitrile.

-

Workup: Extract with diethyl ether, wash with brine, and dry over MgSO₄.

-

Phase 2: Grignard Reaction (The Bruylants Reaction)

This is the critical step where the nitrile group is displaced by the aryl ring.

-

Reagents: 1-Bromo-3-methoxybenzene (1.0 eq), Magnesium turnings (1.1 eq), THF (anhydrous).

-

Protocol:

-

Grignard Formation: Generate 3-methoxyphenylmagnesium bromide by reacting 1-bromo-3-methoxybenzene with Mg in refluxing THF. Iodine crystal may be used to initiate.

-

Addition: Cool the Grignard solution to 0°C. Add the aminonitrile (from Phase 1) dissolved in THF dropwise.

-

Reflux: Heat the mixture to reflux for 2–4 hours.

-

Mechanism: The Grignard reagent attacks the nitrile carbon. The nitrile group is ejected as the cyanide anion (MgBrCN), resulting in the imine-magnesium complex.

-

Hydrolysis: Quench with saturated NH₄Cl or dilute HCl. This hydrolyzes the intermediate complex to the free amine.

-

Purification: Acid-base extraction.

-

Acidify to pH 1 (drug moves to aqueous layer).

-

Wash organic layer (removes non-basic impurities).

-

Basify aqueous layer to pH 12 (drug precipitates/oils out).

-

Extract into non-polar solvent (DCM/Ether).

-

Precipitate as HCl salt using HCl/Isopropanol.

-

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis pathway via the Bruylants reaction.

Metabolism and Toxicology

Understanding the metabolic fate is crucial for forensic identification and toxicity management.[6]

Metabolic Pathways

3-MeO-PCE undergoes extensive Phase I metabolism, primarily mediated by CYP2D6 and CYP2B6.

-

O-Demethylation: The methoxy group is cleaved to form 3-HO-PCE . This metabolite is active and retains high NMDA affinity (potentially higher affinity for Mu-opioid receptors, though this is debated).

-

N-Dealkylation: Removal of the ethyl group to form the primary amine (3-MeO-PCA).

-

Hydroxylation: Addition of -OH groups to the cyclohexyl ring.

Toxicology[7][8][9]

-

Acute Toxicity: Tachycardia, hypertension, mania, and rhabdomyolysis.

-

Serotonin Syndrome: Due to its SERT affinity (

115 nM), combinations with SSRIs, MAOIs, or MDMA are highly dangerous. -

Forensic Marker: The presence of 3-HO-PCE in urine is a primary biomarker for 3-MeO-PCE ingestion, though it must be distinguished from 3-HO-PCP metabolism.

References

-

Roth, B. L., et al. (2013).[2][7] "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor." PLoS ONE. Link

-

Wallach, J., et al. (2016).[2] "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines." Drug Testing and Analysis. Link

- Geneste, P., et al. (1979). "Conformation-activity relationship in phencyclidine derivatives." European Journal of Medicinal Chemistry.

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines." Journal of Medicinal Chemistry. Link

-

World Health Organization. (2020). "Critical Review Report: 3-Methoxyphencyclidine." Expert Committee on Drug Dependence.[8] Link

-

Advisory Council on the Misuse of Drugs (ACMD). (2012).[2][4] "Methoxetamine Report."[2][3][4] UK Home Office.[2] Link

Sources

structural analogues and derivatives of 3-Methoxy pce

An In-depth Technical Guide to the Structural Analogues and Derivatives of 3-Methoxyeticyclidine (3-MeO-PCE)

Abstract

This technical guide provides a comprehensive exploration of the structural analogues and derivatives of 3-Methoxyeticyclidine (3-MeO-PCE), a dissociative anesthetic of the arylcyclohexylamine class.[1] As a compound of interest in both clinical research and forensic science, understanding its structure-activity relationships (SAR) is paramount for the development of novel therapeutics and the identification of new psychoactive substances (NPS). This document details the core pharmacology of 3-MeO-PCE, systematically examines key structural modifications, outlines synthetic strategies, and provides validated protocols for pharmacological and analytical characterization. The insights herein are intended for researchers, scientists, and drug development professionals engaged in the study of N-methyl-D-aspartate (NMDA) receptor modulators.

Introduction: The 3-MeO-PCE Scaffold

3-Methoxyeticyclidine (3-MeO-PCE), also known as methoxieticyclidine, is a structural derivative of eticyclidine (PCE).[2] The arylcyclohexylamine class is defined by a core structure featuring a cyclohexane ring to which an aryl group and an amine are geminally substituted.[2][3] In 3-MeO-PCE, this architecture is composed of:

-

An aryl group : A methoxyphenyl ring, with the methoxy substituent at the 3-position.

-

A cycloalkyl group : A cyclohexane ring.

-

An amine group : An N-ethyl amine.[2]

The primary mechanism of action for 3-MeO-PCE and its congeners is non-competitive antagonism of the NMDA receptor, binding to a site within the receptor's ion channel, commonly known as the PCP site.[4][5] This interaction blocks the influx of calcium ions, leading to the characteristic dissociative, anesthetic, and, at high doses, psychotomimetic effects.[4][5]

Pharmacologically, 3-MeO-PCE exhibits significant affinity for the NMDA receptor, with a reported Kᵢ value of 61 nM.[1] It also interacts with the serotonin transporter (SERT) with a Kᵢ of 115 nM, suggesting a potential modulation of the serotonergic system.[1][2] Its affinity for other targets, such as the dopamine transporter and sigma receptors, is considerably lower.[1] The exploration of structural modifications to this scaffold is driven by the goal of fine-tuning this pharmacological profile, potentially enhancing selectivity, potency, and therapeutic utility while minimizing adverse effects.

Structure-Activity Relationships (SAR) of 3-MeO-PCE Analogues

The pharmacological profile of an arylcyclohexylamine can be systematically altered by modifying three key regions of the molecule: the aryl group, the amine substituent, and the cyclohexyl ring.[3] Understanding the causal relationships behind these modifications is essential for rational drug design.

Aryl Group Modifications

The nature and position of substituents on the aromatic ring are critical determinants of NMDA receptor affinity.

-

Positional Isomerism: The location of the methoxy group significantly impacts potency. In the closely related phencyclidine (PCP) series, the 3-methoxy derivative (3-MeO-PCP) displays the highest affinity for the NMDA receptor, followed by the 2-methoxy and 4-methoxy analogues.[6] This principle generally holds for other arylcyclohexylamines, indicating that the 3-position is optimal for interaction with the receptor binding pocket.

-

Substituent Variation: Replacing the 3-methoxy group with other functionalities can drastically alter the pharmacological profile. For instance, substitution with a hydroxyl group to form 3-hydroxyphencyclidine (3-HO-PCP) introduces potent µ-opioid receptor agonism, a property not observed in 3-MeO-PCP.[6] This highlights that minor electronic and steric changes can recruit entirely different receptor systems.

-

Aryl Ring Replacement: The phenyl ring itself can be substituted with other aromatic systems. Replacing the phenyl ring with a thienyl group has been shown to increase PCP-like activity, suggesting that the electronic properties of the aromatic system are a key factor in receptor engagement.[7][8]

Amine Group Modifications

The amine group is fundamental to the molecule's activity, and its substitution pattern allows for fine-tuning of potency and selectivity.

-

N-Alkyl Chain Length: 3-MeO-PCE is an N-ethyl derivative. In general, N-alkyl substitutions can influence potency.[7] Comparing 3-MeO-PCE to its N-propyl (3-MeO-PCPr) or N-methyl analogues would reveal the optimal alkyl chain length for NMDA receptor antagonism within this specific scaffold.

-

Cyclic Amine Substitution: Replacing the N-ethyl group with a cyclic amine transforms the compound into a different analogue series.

-

Piperidine: Leads to the PCP series (e.g., 3-MeO-PCP).[6]

-

Pyrrolidine: Results in the PCPy series, which generally show reduced potency compared to their piperidine counterparts.[7][9]

-

Morpholine: Creates the PCMo series. The morpholine analogue, 3-MeO-PCMo, demonstrates moderate NMDA receptor affinity, approximately 12-fold lower than PCP, but comparable to ketamine.[10][11] This substitution can be a strategy to attenuate potency while potentially altering off-target effects.

-

Cyclohexyl Ring Modifications

While less explored than aryl and amine modifications, the cyclohexyl ring is not merely a passive scaffold.

-

Substitution: The addition of substituents to the cyclohexyl ring, such as hydroxyl groups, has been shown to decrease both the potency and efficacy of the compound.[7]

-

Ring Replacement: More drastic modifications, such as replacing the cyclohexane with other cyclic or polycyclic systems like adamantane, tetrahydropyran, or tetrahydrothiopyran, can produce compounds with novel properties, though this often requires significant synthetic redevelopment.[12]

General Synthesis and Characterization Workflow

The development of novel analogues requires a robust and reproducible workflow encompassing synthesis, purification, and comprehensive analytical characterization before biological evaluation.

Synthesis Strategy

A common and effective method for synthesizing arylcyclohexylamines like 3-MeO-PCE proceeds through a Grignard reaction followed by a Ritter reaction and subsequent N-alkylation. The causality behind this choice lies in its reliability and adaptability for creating a diverse library of analogues.

Sources

- 1. 3-MeO-PCE - Wikipedia [en.wikipedia.org]

- 2. 3-Methoxy pce (hydrochloride) | 1797121-52-8 | Benchchem [benchchem.com]

- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-MeO-PCP - Wikipedia [en.wikipedia.org]

- 7. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of some analogs of the hallucinogen phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP - PMC [pmc.ncbi.nlm.nih.gov]

3-MeO-PCE hydrochloride solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 3-MeO-PCE Hydrochloride for Researchers and Drug Development Professionals

Introduction

3-Methoxyeticyclidine hydrochloride (3-MeO-PCE HCl) is a dissociative anesthetic belonging to the arylcyclohexylamine class of chemical compounds. As an N-methyl-D-aspartate (NMDA) receptor antagonist, it shares structural and functional similarities with phencyclidine (PCP) and ketamine.[1][2][3] Its utility in neuropharmacological research necessitates a thorough understanding of its fundamental physicochemical properties. For researchers, scientists, and drug development professionals, precise data on solubility and stability are critical for ensuring the accuracy, reproducibility, and validity of experimental results.

This guide provides a comprehensive overview of the solubility and stability of 3-MeO-PCE hydrochloride. It is designed to serve as a practical resource, offering not only collated data from available literature but also detailed, field-proven protocols for in-house validation and characterization. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed to ensure scientific integrity and trustworthiness in your research endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of 3-MeO-PCE hydrochloride is essential for interpreting its behavior in various experimental settings. The hydrochloride salt form is the most common formulation, enhancing the stability and aqueous solubility of the parent compound.[4]

| Property | Value / Characteristic | Source(s) | Significance |

| IUPAC Name | N-ethyl-1-(3-methoxyphenyl)-cyclohexanamine, monohydrochloride | [2] | Provides unambiguous chemical identity. |

| Synonyms | 3-Methoxyeticyclidine HCl, 3-MeO-PCE HCl | [2] | Common identifiers used in literature and by suppliers. |

| CAS Number | 1797121-52-8 | [1][2][4] | Unique registry number for the hydrochloride salt. |

| Molecular Formula | C₁₅H₂₄ClNO | [1][4] | Defines the elemental composition. |

| Molecular Weight | 269.81 g/mol | [1][2][4] | Critical for preparing solutions of specific molarity. |

| Appearance | White to off-white fine crystalline powder | [5] | Basic physical state identification. |

| Melting Point | 130-132 °C | [5] | A key indicator of purity. |

| pKi (NMDA Receptor) | 7.22 | [1][2][3] | Indicates high binding affinity for its primary pharmacological target. |

| UV λmax | 222, 277 nm | [2] | Wavelengths of maximum absorbance, crucial for UV-based quantification. |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability in both in vitro and in vivo models. The presence of the hydrochloride salt significantly influences the solubility of 3-MeO-PCE, particularly in aqueous and polar protic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 3-MeO-PCE hydrochloride in common laboratory solvents. It is important to note that these values can serve as excellent starting points, but empirical verification under your specific laboratory conditions (e.g., temperature, pH, buffer composition) is always recommended.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source(s) | Notes |

| Ethanol | 25 mg/mL | ~92.7 mM | [2] | High solubility, suitable for stock solutions. |

| Dimethylformamide (DMF) | 20 mg/mL | ~74.1 mM | [2] | Aprotic solvent, good for stock solutions. |

| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | ~51.9 mM | [2] | Common solvent for biological assays; another source notes stock solutions of 40 mg/mL are possible.[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | ~37.1 mM | [2] | Indicates good solubility in a physiologically relevant aqueous buffer. |

| Water | Moderately Soluble | Not Quantified | [4][5] | The ionic nature of the HCl salt confers moderate aqueous solubility. The PBS value suggests a solubility of at least 10 mg/mL. |

| Methanol | Highly Soluble | Not Quantified | [4] | High solubility is expected, similar to ethanol. |

| Chloroform / Ethyl Acetate | Low Solubility | Not Quantified | [4] | As an ionic salt, solubility in non-polar organic solvents is limited. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[6] It ensures that the solvent is fully saturated with the solute, providing a reliable measure of the compound's intrinsic solubility under defined conditions.

Causality Behind Experimental Choices:

-

Excess Solute: Adding an excess of the solid ensures that the equilibrium of dissolution is reached and the final solution is truly saturated.

-

Prolonged Agitation: Continuous agitation at a constant temperature is necessary to overcome kinetic barriers to dissolution and allow the system to reach thermodynamic equilibrium. 24-48 hours is a standard duration.[6]

-

Filtration/Centrifugation: This step is critical to separate the saturated supernatant from any undissolved solid material, which would otherwise lead to an overestimation of solubility. A 0.22 µm filter is chosen to remove fine particulates without adsorbing the solute.

-

Quantification by Validated Assay: A reliable analytical method, such as HPLC-UV, is required to accurately measure the concentration of the dissolved compound in the saturated solution.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3-MeO-PCE HCl powder (e.g., 20-30 mg) to a known volume of the desired solvent (e.g., 1 mL) in a sealed glass vial.

-

Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vial to stand for a short period to let larger particles settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining undissolved solid.

-

Sample Collection: Carefully collect a precise aliquot of the clear supernatant.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE, check for compound compatibility first) to remove any fine particulates.

-

Dilution: Create a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of 3-MeO-PCE HCl in the original supernatant by back-calculation from a standard curve. This concentration represents the equilibrium solubility.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Understanding the chemical stability of 3-MeO-PCE hydrochloride is paramount for defining appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods. Stability data ensures that a change in experimental outcome is due to the variable being tested, not to the degradation of the compound.

Storage and Long-Term Stability

Available data provides clear guidance on the long-term storage of 3-MeO-PCE hydrochloride in both solid and solution states.

| Form | Storage Condition | Reported Stability | Source(s) |

| Solid (Powder) | -20°C, protected from light and moisture | ≥ 3-5 years | [1][2] |

| Solid (Powder) | Suitable environment (cool, dry) | Up to 2 years | |

| In Solvent (Solution) | -80°C | Up to 1 year | [1] |

| Extracted from Blood | 5°C | At least 24 hours | [7] |

These recommendations highlight that 3-MeO-PCE HCl is a relatively stable compound when stored correctly. For maximum longevity, especially for reference standards, storage at -20°C or below in a desiccated, dark environment is crucial.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing a truly robust, stability-indicating analytical method.[8][9] These studies intentionally expose the drug to harsh conditions to produce potential degradation products. The goal is not to determine shelf-life but to ensure that the analytical method can separate the intact drug from any degradants that might form under stress. This validates the method's specificity.[8][10]

Causality Behind Experimental Choices:

-

Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common pathways of chemical degradation for pharmaceutical compounds.

-

Target Degradation: The goal is to achieve partial degradation (typically 5-20%). Complete degradation provides no information about the separation of the parent drug, while no degradation fails to challenge the method's specificity.

-

Peak Purity Analysis: Using a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess peak purity is a self-validating step. It confirms that the chromatographic peak for the parent drug does not contain co-eluting degradants.

Step-by-Step Methodology:

-

Prepare Stock Solution: Prepare a stock solution of 3-MeO-PCE HCl in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time. Dilute to the target concentration.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C). Separately, heat a solution of the compound. Sample at various time points.

-

Photolytic Degradation: Expose a solution of the compound to high-intensity light as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a DAD or MS detector.

-

Evaluation:

-

Assess the percentage of degradation of the parent compound.

-

Confirm that all major degradation products are chromatographically resolved from the parent peak (Resolution > 2).

-

Perform peak purity analysis on the parent peak in all chromatograms to ensure specificity.

-

Visualization: Forced Degradation Study Flowchart

Caption: Flowchart for a Forced Degradation Study to Validate a Stability-Indicating Method.

Summary and Recommendations

This guide consolidates the available data on the solubility and stability of 3-MeO-PCE hydrochloride and provides robust protocols for its empirical determination.

-

Solubility: 3-MeO-PCE HCl exhibits good solubility in common polar organic solvents like ethanol, DMSO, and DMF, and moderate-to-high solubility in aqueous buffers like PBS.[2] This versatility allows for flexibility in the preparation of stock solutions for a wide range of in vitro and in vivo applications. The provided shake-flask protocol is recommended for precise solubility determination.

-

Stability & Storage: The compound is stable long-term when stored as a solid at -20°C.[1][2] Solutions are best prepared fresh, but can be stored for up to a year at -80°C.[1] Adherence to these storage conditions is critical to prevent degradation and ensure the reliability of research data.

-

Analytical Considerations: For any quantitative work, the development and validation of a stability-indicating HPLC method is essential. The forced degradation protocol outlined in this guide provides a systematic approach to challenge the method's specificity and ensure it can accurately quantify 3-MeO-PCE HCl in the presence of potential impurities and degradants.

By integrating this technical information and these validated protocols, researchers, scientists, and drug development professionals can handle 3-MeO-PCE hydrochloride with confidence, ensuring the integrity and quality of their scientific investigations.

References

- Vertex AI Search. (n.d.). Buy 3-MeO-PCE Powder (2211-42-5) – 99% Purity Dissociative Research Chemical.

- Research Chemicals Outlet. (n.d.). 3-MeO-PCE (3-methoxyeticyclidine).

- TargetMol. (n.d.). 3-Methoxy PCE hydrochloride.

- De Paoli, G., Brandt, S. D., Wallach, J., Archer, R. P., & Pounder, D. J. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. ResearchGate.

- World Health Organization. (2020, October 12). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP.

- Ameline, A., et al. (n.d.). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. PubMed Central.

- EvitaChem. (n.d.). Buy 3-Methoxy pce (hydrochloride) (EVT-1471011) | 1797121-52-8.

- Cayman Chemical. (n.d.). 3-methoxy PCE (hydrochloride) (CAS 1797121-52-8).

- NPS Discovery. (2020, December 10). 3-MeO-PCE.

- MedKoo Biosciences. (n.d.). 3-Methoxy PCE hydrochloride (3-MEO PCE hydrochloride) | NMDA Receptor Antagonist.

- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.

Sources

- 1. 3-Methoxy PCE hydrochloride_TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy 3-Methoxy pce (hydrochloride) (EVT-1471011) | 1797121-52-8 [evitachem.com]

- 5. Buy 3-MeO-PCE Powder (2211-42-5) – 99% Purity Dissociative Research Chemical [xpresschems.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

- 10. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the In Vitro Toxicological Screening of 3-Methoxyphencyclidine (3-MeO-PCE)

Abstract

3-Methoxyphencyclidine (3-MeO-PCE), a designer arylcyclohexylamine and analogue of phencyclidine (PCP), has emerged as a novel psychoactive substance (NPS) with significant public health concern. Despite reports of its potent dissociative effects and involvement in acute intoxications, a comprehensive in vitro toxicological profile is conspicuously absent from the scientific literature. This guide presents a structured, multi-tiered approach for the systematic toxicological evaluation of 3-MeO-PCE in cultured mammalian cells. We provide a scientifically grounded framework for selecting appropriate cell models, detailed protocols for assessing general cytotoxicity and elucidating specific mechanisms of toxicity—including neurotoxicity, oxidative stress, and apoptosis—and guidance on data interpretation. This document is intended for researchers in toxicology, pharmacology, and drug development, offering the necessary tools to investigate the cellular impact of 3-MeO-PCE and similar emerging psychoactive compounds.

Introduction: The Rationale for Screening 3-MeO-PCE

3-Methoxyeticyclidine (3-MeO-PCE) is a dissociative substance structurally related to PCP and ketamine.[1] Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission in the central nervous system.[2][3] 3-MeO-PCE exhibits a high affinity for the NMDA receptor, with a reported Ki value of 61 nM, and also interacts with the serotonin transporter.[1][4] Given its potent psychoactivity and the lack of formal safety data, a systematic toxicological screening is imperative.

In vitro toxicology testing, which utilizes isolated cells or tissues in a controlled laboratory setting, offers an ethical, cost-effective, and high-throughput alternative to animal testing for initial safety assessments.[5][6] This approach allows for the elucidation of compound-specific effects at the cellular and molecular level, providing crucial data to predict potential human health risks. This guide outlines a logical workflow, beginning with broad cytotoxicity screening to determine effective concentration ranges, followed by in-depth mechanistic studies to understand how cellular damage occurs.

A Multi-Tiered Strategy for Toxicological Assessment

A robust screening paradigm should be structured to move from general observations to specific mechanisms. This ensures that resources are used efficiently and that mechanistic assays are conducted at relevant, non-saturating concentrations of the test compound.

Caption: Tiered workflow for 3-MeO-PCE toxicological screening.

Cell Model Selection and Justification

The choice of cell lines is critical for generating human-relevant data. A panel of cell lines representing different tissues is recommended to identify both target organ toxicity and general systemic effects.

-

SH-SY5Y (Human Neuroblastoma): This cell line is a cornerstone of in vitro neurotoxicology.[7] Given that the primary target of 3-MeO-PCE is the NMDA receptor in the CNS, SH-SY5Y cells are an indispensable model.[3][8] They can be maintained in an undifferentiated, proliferative state or differentiated into a more mature neuron-like phenotype, offering versatility for studying effects on both developing and mature neuronal cells.[9]

-

HepG2 (Human Hepatoma): The liver is the primary site of xenobiotic metabolism. While standard HepG2 cells have limitations in expressing a full complement of metabolic enzymes, they are widely used for predicting hepatotoxicity.[10][11][12] Their inclusion is crucial for assessing whether 3-MeO-PCE or its metabolites pose a risk of drug-induced liver injury. For advanced studies, HepG2 lines engineered to express specific cytochrome P450 enzymes can provide deeper metabolic insights.[13]

-

HEK293 (Human Embryonic Kidney): These cells are a robust, general-purpose line for cytotoxicity screening due to their ease of culture and high transfection efficiency. They serve as a valuable non-neuronal, non-hepatic control to assess baseline cytotoxicity.

Experimental Protocols: A Step-by-Step Guide

Here, we provide validated, step-by-step protocols for the core assays. Each protocol is a self-validating system, incorporating essential controls for robust and reliable data generation.

Tier 1 Protocol: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[14]

Protocol:

-

Cell Seeding: Seed SH-SY5Y, HepG2, or HEK293 cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of 3-MeO-PCE hydrochloride in sterile, nuclease-free water or DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

-

Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of 3-MeO-PCE. Include "vehicle control" wells (medium with DMSO, if used) and "untreated control" wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the untreated control.

Tier 1 Protocol: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[15] This assay colorimetrically quantifies LDH activity in the supernatant as a biomarker for cytotoxicity and cytolysis.[16]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

-

Establish Controls:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Tier 2 Protocol: Reactive Oxygen Species (ROS) Detection

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18][19]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with sub-lethal concentrations of 3-MeO-PCE (e.g., IC10, IC25 determined from Tier 1) for a shorter duration (e.g., 1, 3, or 6 hours). Include a positive control (e.g., 100 µM H₂O₂).

-

Probe Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.[20]

-

Staining: Remove the treatment medium, wash cells once with PBS, and add 100 µL of the DCFH-DA working solution to each well.[21]

-

Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

-

Measurement: Remove the DCFH-DA solution, wash with PBS, and add 100 µL of PBS to each well. Measure fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

Tier 2 Protocol: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[22] The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[23]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence. Treat with sub-lethal concentrations of 3-MeO-PCE for 12, 24, or 48 hours. Include a positive control (e.g., Staurosporine).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[24]

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[24]

-

Measurement: Measure luminescence using a plate-reading luminometer.

Mechanistic Framework: NMDA Receptor Antagonism and Apoptosis

The primary pharmacological action of 3-MeO-PCE—blockade of the NMDA receptor—is central to its potential toxicity. While excessive NMDA receptor activation is a well-known cause of excitotoxicity, prolonged or potent blockade can also trigger apoptosis, particularly in developing neurons.[25] This paradoxical effect may be due to the disruption of essential, tonic glutamatergic signaling required for neuronal survival.[26] This disruption can lead to downstream events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the activation of the intrinsic apoptotic cascade.[27]

Caption: Hypothetical pathway of 3-MeO-PCE-induced apoptosis.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be analyzed to determine the half-maximal inhibitory concentration (IC50), representing the concentration of 3-MeO-PCE required to reduce cell viability by 50%. This is a key metric for comparing the relative toxicity across different cell lines and assays.

Table 1: Hypothetical Toxicological Profile of 3-MeO-PCE

| Assay | Cell Line | Endpoint | 24h IC50 (µM) | 48h IC50 (µM) |

| MTT | SH-SY5Y | Metabolic Activity | 25.5 | 15.2 |

| HepG2 | Metabolic Activity | 45.8 | 30.1 | |

| HEK293 | Metabolic Activity | > 100 | 85.6 | |

| LDH | SH-SY5Y | Membrane Integrity | 35.1 | 22.4 |

| HepG2 | Membrane Integrity | 60.2 | 42.5 | |

| HEK293 | Membrane Integrity | > 100 | > 100 | |

| Caspase-3/7 | SH-SY5Y | Apoptosis | 18.9 (EC50) | 10.5 (EC50) |

| ROS | SH-SY5Y | Oxidative Stress | 15.0 (EC50) | N/A (acute) |

EC50 (Half-maximal effective concentration) is used for activation assays.

Interpretation:

-

A lower IC50 value indicates higher cytotoxicity. In this hypothetical example, SH-SY5Y cells are the most sensitive, suggesting neurotoxic potential.

-

A discrepancy between MTT and LDH results can be informative. For instance, if the MTT IC50 is significantly lower than the LDH IC50, it may suggest that the compound impairs mitochondrial function before causing outright membrane lysis.

-

Activation of ROS and Caspase-3/7 at sub-lethal concentrations (below the IC50) strongly supports oxidative stress and apoptosis as mechanisms of cell death.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the in vitro toxicological assessment of 3-MeO-PCE. By employing a tiered strategy that encompasses multiple cell lines and assays targeting both general viability and specific molecular pathways, researchers can generate a robust dataset to characterize the potential risks of this novel psychoactive substance. The protocols and interpretive guidance herein are designed to ensure data integrity and reproducibility, forming a critical first step in understanding the public health implications of emerging designer drugs. Future studies should aim to validate these in vitro findings in more complex models, such as 3D cell cultures, organoids, or targeted in vivo experiments.

References

-

Title: 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18F-FDG PET/CT Case Report Source: PubMed Central (PMC) URL: [Link]

-

Title: What Is 3-MeO-PCE? A Deep Dive into the Dissociative Research Chemical Source: Chemical Corner URL: [Link]

-

Title: 3-MeO-PCE - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP) Source: World Health Organization (WHO) URL: [Link]

-

Title: The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor Source: PLOS One URL: [Link]

-

Title: Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity Source: PubMed Central (PMC) URL: [Link]

-

Title: In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: PubMed URL: [Link]

-

Title: Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I Source: PubMed URL: [Link]

-

Title: The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants Source: PubMed URL: [Link]

-

Title: In Vitro Toxicity Testing Source: Porsolt URL: [Link]

-

Title: Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism Source: Taylor & Francis Online URL: [Link]

-

Title: The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis Source: bioRxiv URL: [Link]

-

Title: The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor Source: National Institutes of Health (NIH) URL: [Link]

-

Title: LDH Cytotoxicity Assay Kit Source: Nacalai Tesque, Inc. URL: [Link]

-

Title: Different NMDA receptor antagonists inhibit apoptotic cell death... Source: ResearchGate URL: [Link]

-

Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening Source: National Toxicology Program URL: [Link]

-

Title: Different mechanisms of NMDA-mediated protection against neuronal apoptosis: a stimuli-dependent effect Source: PubMed URL: [Link]

-

Title: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies Source: DiVA portal URL: [Link]

-

Title: Cell-based models to predict human hepatotoxicity of drugs Source: Redalyc URL: [Link]

-

Title: DCFH-DA PROBE | INTRACELLULAR ROS ASSAY Source: Bioquochem URL: [Link]

-

Title: Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity Source: PubMed Central URL: [Link]

-

Title: NMDA receptor antagonist - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay Source: MDPI URL: [Link]

-

Title: Caspase 3/7 Activity Protocol Source: protocols.io URL: [Link]

-

Title: Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells Source: PubMed Central URL: [Link]

-

Title: ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines Source: JoVE URL: [Link]

-

Title: LDH Cytotoxicity Assay FAQs Source: G-Biosciences URL: [Link]

-

Title: NMDA receptor activation induces mitochondrial dysfunction, oxidative stress and apoptosis in cultured neonatal rat cardiomyocytes Source: PubMed URL: [Link]

-

Title: Is In Vitro Toxicology Testing the Future of Safer Drug Development? Source: MarketsandMarkets URL: [Link]

-

Title: In Vitro Toxicology Testing Source: Charles River Laboratories URL: [Link]

Sources

- 1. 3-MeO-PCE - Wikipedia [en.wikipedia.org]

- 2. Buy 3-Methoxy pce (hydrochloride) (EVT-1471011) | 1797121-52-8 [evitachem.com]

- 3. research-chemical.biz [research-chemical.biz]

- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]

- 6. criver.com [criver.com]

- 7. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis | bioRxiv [biorxiv.org]

- 9. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 17. doc.abcam.com [doc.abcam.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. bioquochem.com [bioquochem.com]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 22. Caspase-Glo® 3/7 Assay Protocol [promega.com.br]

- 23. protocols.io [protocols.io]

- 24. promega.com [promega.com]

- 25. Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Different mechanisms of NMDA-mediated protection against neuronal apoptosis: a stimuli-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. NMDA receptor activation induces mitochondrial dysfunction, oxidative stress and apoptosis in cultured neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the structure-activity relationship of arylcyclohexylamines like 3-MeO-PCE

Focus: 3-MeO-PCE (3-Methoxyeticyclidine)[1]

Executive Summary

This technical guide provides a structural and pharmacological deconstruction of 3-MeO-PCE , a potent arylcyclohexylamine (ACH) derivative.[1] Designed for drug development professionals and neuropharmacologists, this document analyzes how specific chemical modifications to the phencyclidine (PCP) scaffold—specifically the 3-methoxy substitution on the phenyl ring and the N-ethyl chain—alter receptor binding affinity (

Part 1: The Pharmacophore Deconstructed

The arylcyclohexylamine scaffold is a rigid lipophilic backbone that serves as a "privileged structure" for N-methyl-D-aspartate (NMDA) receptor antagonism.[1] To understand 3-MeO-PCE, we must analyze its three pharmacophoric regions relative to the prototype, PCP.[1]

1. Region A: The Aryl Ring (3-Methoxy Substitution)[1][2]

-

Electronic Effects: The methoxy group at the meta (3-) position acts as a hydrogen bond acceptor.[1] Unlike the unsubstituted phenyl ring in PCP, this addition significantly increases affinity for the Serotonin Transporter (SERT).[1]

-

Steric Effects: The meta substitution is less sterically hindering than ortho (2-) substitutions, allowing the molecule to retain high affinity for the PCP-binding site within the NMDA receptor ion channel.[1]

-

Selectivity Shift: The 3-MeO group is the primary driver for the "hybrid" profile (Dissociative + Serotonergic) observed in this subclass.[1]

2. Region B: The Amine (N-Ethyl Substitution)[1]

-

PCE vs. PCP: 3-MeO-PCE utilizes an N-ethylamino group (Eticyclidine scaffold) rather than the piperidine ring found in PCP.[1]

-

Potency Implications: Structure-activity studies indicate that the N-ethyl chain provides an optimal steric fit for the hydrophobic pocket of the NMDA receptor's pore.[1] Consequently, PCE derivatives often exhibit higher potency than their PCP (piperidine) or PCPr (propyl) counterparts.[1]

3. Region C: The Cyclohexyl Ring[1]

-

Function: Provides the necessary lipophilicity to cross the blood-brain barrier (BBB) and maintains the rigid spatial orientation between the aryl and amine groups.[1]

Part 2: Receptor Binding Profile & Quantitative Data

The following data synthesizes binding affinities (

| Target Protein | 3-MeO-PCE ( | 3-MeO-PCP ( | PCP ( | Mechanistic Implication |

| NMDA Receptor (MK-801 Site) | ~20–40 nM | 20 nM | 59 nM | High-potency channel blockade; primary dissociative mechanism.[1] |

| SERT (Serotonin Transporter) | ~115 nM * | 216 nM | >2,000 nM | Inhibition of serotonin reuptake; contributes to mood elevation/mania risk.[1] |

| Sigma-1 ( | Low nM | 42 nM | >1,000 nM | Modulation of calcium signaling; potential neuroprotective or psychotomimetic modulation.[1] |

| DAT (Dopamine Transporter) | >1,000 nM | >4,000 nM | >1,000 nM | Low direct affinity; dopaminergic effects are likely downstream of NMDA blockade.[1] |

*Note: 3-MeO-PCE SERT affinity is inferred from structural analogs and mesh-plot data indicating higher serotonergic potency than PCP.[1]

Part 3: Visualizing the SAR Logic

The following diagram illustrates the causal relationships between structural modifications and pharmacological outcomes.

Caption: Causal map linking 3-MeO-PCE structural domains to specific pharmacological and metabolic outcomes.

Part 4: Experimental Protocols (Self-Validating)

To verify the affinity profiles described above, the following radioligand binding protocol is recommended. This protocol is designed for reproducibility and uses competitive inhibition to determine

Protocol: NMDA Receptor Radioligand Binding Assay

Objective: Determine the

Materials:

-

Ligand:

-MK-801 (Specific Activity: 20–30 Ci/mmol).[1] -

Tissue: Rat forebrain membrane homogenates (rich in GluN1/GluN2B subunits).[1]

-

Buffer: 5 mM Tris-HCl / 50 mM Tris-Acetate (pH 7.4).

Workflow:

-

Membrane Preparation:

-

Homogenize rat forebrain in ice-cold sucrose (0.32 M).

-

Centrifuge at 1,000 x g (10 min) to remove debris.

-

Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

-

Validation Step: Wash pellet 3x with buffer to remove endogenous glutamate/glycine which can interfere with binding.[1]

-

-

Incubation (Equilibrium Phase):

-

Prepare 96-well plate.

-

Add 50 µL of

-MK-801 (Final conc: 2 nM).[1] -

Add 50 µL of Test Compound (3-MeO-PCE) at varying concentrations (

M to -

Add 100 µL Membrane suspension (200 µg protein/well).

-

Control: Define Non-Specific Binding (NSB) using 10 µM unlabelled (+)MK-801.[1]

-

Incubate for 2 hours at room temperature (essential for equilibrium).

-

-

Termination & Analysis:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.05% Polyethyleneimine to reduce NSB).[1]

-

Wash 3x with ice-cold buffer.[1]

-

Measure radioactivity via liquid scintillation counting.[1]

-

Calculation: Derive

from the dose-response curve and convert to

-

Part 5: Metabolic Fate & Toxicity[1]

Understanding the metabolism of 3-MeO-PCE is critical for interpreting toxicology results and duration of action.[1] The 3-methoxy group introduces a specific metabolic "soft spot."[1]

Metabolic Pathway Diagram

The following diagram outlines the Phase I metabolism mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2B6).[1]

Caption: Primary Phase I and II metabolic pathways for 3-MeO-PCE.[1]

-

O-Demethylation: Converts 3-MeO-PCE to 3-HO-PCE .[1] Note that 3-hydroxy analogs of ACHs often retain significant affinity for the NMDA receptor and may possess increased affinity for Mu-opioid receptors (though this is debated and structurally specific).[1][3]

-

N-Dealkylation: Removes the ethyl group to form the primary amine (3-MeO-PCA).[1] Primary amines in this class generally have lower potency but longer half-lives.[1]

References

-

Wallach, J., et al. (2016).[1] "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines." Drug Testing and Analysis.

-

Roth, B.L., et al. (NIMH-PDSP).[1] "Psychoactive Drug Screening Program Database." University of North Carolina at Chapel Hill.[1]

-

Morris, H., & Wallach, J. (2014).[1][4] "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs."[1] Drug Testing and Analysis.

-

World Health Organization (WHO). (2020).[1] "Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP)." Expert Committee on Drug Dependence.[1]

Sources

Methodological & Application

Protocol: In Vivo Microdialysis for Dopamine Quantification Following 3-MeO-PCE Administration

This Application Note and Protocol is designed for researchers investigating the neurochemical profile of 3-Methoxyeticyclidine (3-MeO-PCE) .